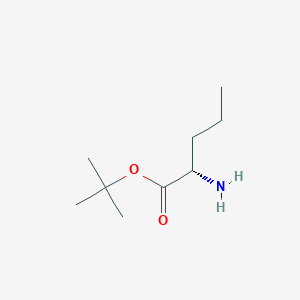

L-norvaline t-butyl ester

Overview

Description

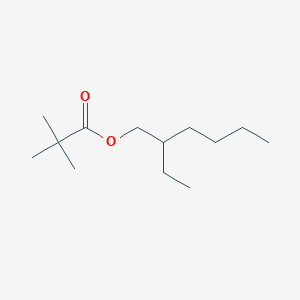

L-norvaline t-butyl ester is a chemical compound with the molecular formula C9H19NO2 . It has an average mass of 173.253 Da and a monoisotopic mass of 173.141586 Da . It is also known by other names such as 2-Methyl-2-propanyl L-norvalinate, L-Norvalinate de 2-méthyl-2-propanyle, and (S)-tert-Butyl 2-aminopentanoate .

Synthesis Analysis

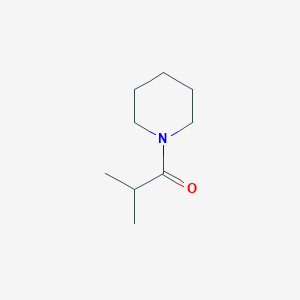

The synthesis of L-norvaline and related amino acids, including this compound, has been reported through a divergent, enantioselective synthetic strategy . This involves the use of (S)-allylglycine as a common starting material, obtained by asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine . The t-butyl ester of (S)-allylglycine is then subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal, followed by hydrolysis with 6N hydrochloric acid at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocentre .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 207.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.3±3.0 kJ/mol and a flash point of 76.9±17.4 °C . Its index of refraction is 1.443, and it has a molar refractivity of 49.0±0.3 cm3 .Scientific Research Applications

Synthesis and Characterization

- L-norvaline t-butyl ester has been used in the synthesis of protected oligopeptides. A study by Bonora, Maglione, Pontana, and Toniolo (1975) reported the preparation of L-norvaline homo-oligomers using t-butyloxycarbonyl as the N-protecting and methyl ester as the C-protecting end groups, characterizing them as chemically and optically pure (Bonora, Maglione, Pontana, & Toniolo, 1975).

Enantioselective Separation

- L-norvaline derivatives, including esters, have been used in chromatographic studies for enantiomeric separation of amino acids. Parr and Howard (1972) synthesized N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester as a stationary phase, demonstrating its effectiveness in separating N-trifluoroacetyl d,l-amino acid isopropyl esters (Parr & Howard, 1972).

Biomedical Applications

- In the biomedical field, derivatives of L-norvaline have been explored for various applications. Ren et al. (2021) reported on an injectable hydrogel strategy using an L-norvaline-based immunomodulating gelator for tumor immunotherapy. This approach effectively blocked the ARG1 pathway, demonstrating potential for enhanced immunotherapy (Ren et al., 2021).

Analytical Chemistry

- L-norvaline has also been used in electrochemical studies. Jia, Wang, Gao, Zou, and Ye (2016) investigated the electro-polymerization of L-norvaline on a glassy carbon electrode, proposing its application in electrochemical sensors for sensitive determination of substances like metribuzin (Jia, Wang, Gao, Zou, & Ye, 2016).

Enzyme Activity Research

- The interaction of L-norvaline esters with enzymes has been a topic of study. Aisina and Manenkova (1982) researched the kinetics of N-acetyl-L-norvaline methyl ester hydrolysis by trypsin, revealing insights into substrate-enzyme interactions and activation mechanisms (Aisina & Manenkova, 1982).

Safety and Hazards

The safety data sheet for L-norvaline t-butyl ester advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name |

tert-butyl (2S)-2-aminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGQAQREPOYSME-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477290 | |

| Record name | L-norvaline t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15911-75-8 | |

| Record name | L-norvaline t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)